![molecular formula C20H29FN2O2 B2803347 3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one CAS No. 1705834-96-3](/img/structure/B2803347.png)
3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reaction conditions, such as temperature and solvent, and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of the atoms in the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, with a focus on understanding the mechanism of these reactions .Physical And Chemical Properties Analysis
This would include measurements of the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Antipsychotic
Pipamperone is a first-generation antipsychotic . Its properties are generally similar to those of haloperidol . First-generation antipsychotics are drugs that can have different modes of action but tend to be more likely than second-generation antipsychotics to cause extrapyramidal motor control disabilities such as body rigidity or Parkinson’s disease-type movements .
Dopaminergic Antagonist
Pipamperone has a role as a dopaminergic antagonist . This means it binds to but does not activate dopamine receptors, thereby blocking the actions of dopamine or exogenous agonists .
Serotonergic Antagonist
Pipamperone also functions as a serotonergic antagonist . It binds to but does not activate serotonin receptors, thereby blocking the actions of serotonin or serotonergic agonists .
Bronsted Base
As a molecular entity, pipamperone is capable of accepting a hydron from a donor (Bronsted acid), making it a Bronsted base .
Research Chemical
Pipamperone is used as a research chemical . Researchers can use it to study its effects and interactions in various scientific experiments .
Pharmaceutical Ingredient
Pipamperone is used as an active ingredient in pharmaceutical products . It’s used in the treatment of various mental health disorders .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-fluorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c1-25-18-10-14-22(15-11-18)17-8-12-23(13-9-17)20(24)7-6-16-4-2-3-5-19(16)21/h2-5,17-18H,6-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEONKBIHJKLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.